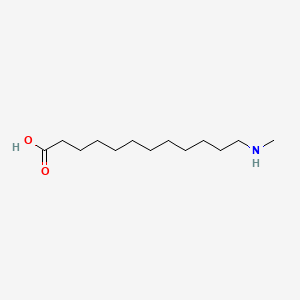

12-(Methylamino)dodecanoic acid

描述

Contextualizing 12-(Methylamino)dodecanoic Acid within ω-Amino Fatty Acids Research

Omega-amino fatty acids are bifunctional monomers that serve as crucial building blocks in polymer science and biomaterial research. The archetypal example in this class is 12-aminododecanoic acid, the direct precursor to the commercial polyamide Nylon-12. nih.gov Research into ω-amino fatty acids is largely driven by the desire to create novel polymers and functional materials with tailored properties.

This compound represents a specialized tool within this research field. Its defining feature, the N-methyl group, places it in the category of non-natural or modified amino acids. The introduction of N-methylation is a deliberate and strategic modification in peptide and peptidomimetic chemistry. This modification is known to bestow several advantageous properties upon molecules, including:

Enhanced Proteolytic Stability : The N-methyl group provides steric hindrance that can protect the adjacent peptide bond from cleavage by proteases, thereby increasing the biological half-life of a peptide chain it is incorporated into. nih.gov

Conformational Control : The substitution of an amide proton with a methyl group removes a hydrogen bond donor, which has a profound impact on the conformational possibilities of a peptide backbone. This allows researchers to enforce specific secondary structures or create stable, folded architectures known as foldamers. nih.gov

Therefore, this compound is not typically used for creating bulk polymers like its non-methylated counterpart. Instead, it is employed in more specialized academic and industrial research, particularly in solution-phase peptide synthesis, for the development of peptide-based drugs, enzyme inhibitors, and other bioactive analogues where enhanced stability and specific conformations are critical design elements. sigmaaldrich.comsigmaaldrich.comnih.gov

Structural Features Relevant to Academic Research Paradigms

The molecular architecture of this compound is directly responsible for its utility in research. It consists of three key functional components that dictate its chemical behavior and applications.

Dodecanoic Acid Backbone : The 12-carbon saturated aliphatic chain (-(CH₂)₁₁-) is a significant structural feature. wikipedia.orgiarc.fr This long, nonpolar tail imparts considerable hydrophobicity to the molecule. This characteristic is relevant in research paradigms focused on molecular self-assembly, where the hydrophobic chains can drive the formation of ordered structures like monolayers and micelles. nih.gov The length and flexibility of this chain are critical variables in studies of surface chemistry and the formation of biomaterials.

Terminal Carboxylic Acid (-COOH) : The carboxyl group is a primary reactive site, enabling the molecule to function as a monomer. It readily participates in condensation reactions to form amide bonds with amino groups or ester bonds with hydroxyl groups. This reactivity is fundamental to its application in peptide synthesis, where it allows for sequential addition to a growing peptide chain. sigmaaldrich.com

Terminal N-Methylamino Group (-NHCH₃) : This secondary amine is the molecule's most distinguishing feature for research purposes. Unlike the primary amine of 12-aminododecanoic acid, the N-methylamino group has only one available proton for hydrogen bonding. When incorporated into a peptide linkage, the resulting amide nitrogen has no proton, which prevents it from acting as a hydrogen bond donor. This structural constraint is a powerful tool for medicinal chemists and material scientists to rigidly control molecular conformation and disrupt or engineer specific intermolecular interactions. nih.govnih.gov

Table 2: Structural Features of this compound and Their Research Relevance

| Structural Feature | Description | Relevance in Academic Research |

|---|---|---|

| Aliphatic Chain | A 12-carbon saturated hydrocarbon chain. | Imparts hydrophobicity, influences packing, and drives molecular self-assembly. nih.gov |

| Carboxylic Acid | A terminal -COOH group. | Provides a reactive site for forming amide or ester bonds, enabling its use as a monomer in synthesis. |

| N-Methylamino Group | A terminal secondary amine, -NH(CH₃). | Limits hydrogen bonding, provides enzymatic resistance, and allows for precise control over molecular conformation in peptide and polymer design. nih.gov |

Structure

3D Structure

属性

IUPAC Name |

12-(methylamino)dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c1-14-12-10-8-6-4-2-3-5-7-9-11-13(15)16/h14H,2-12H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTXRYZLZPWMJBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00224986 | |

| Record name | 12-(Methylamino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7408-81-3 | |

| Record name | 12-Methylaminolauric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7408-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Methylaminolauric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007408813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-(Methylamino)dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00224986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 12-(methylamino)dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 12-METHYLAMINOLAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV2EQP9G87 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemoenzymatic Transformations

Established Chemical Synthetic Routes

The chemical synthesis of 12-(Methylamino)dodecanoic acid is not extensively detailed in dedicated literature; however, its synthesis can be logically derived from established methodologies for the formation of N-methylated amino acids and the functionalization of long-chain carboxylic acids. The primary strategies involve either the direct introduction of the methylamino group or the methylation of a precursor primary amine.

Direct amination strategies would involve the reaction of a dodecanoic acid derivative bearing a leaving group at the 12-position with methylamine (B109427). This approach offers a straightforward route to the target molecule, although it may present challenges in terms of selectivity and reaction conditions. A plausible route would utilize 12-bromododecanoic acid as a substrate, which can be synthesized from dodecanedioic acid. The reaction with methylamine would proceed via nucleophilic substitution to yield this compound.

A common and effective method for the synthesis of amines is the reductive amination of carbonyl compounds. youtube.comorganic-chemistry.orgresearchgate.netyoutube.com In the context of this compound synthesis, this would typically involve the reaction of 12-oxododecanoic acid with methylamine to form an intermediate imine, which is then reduced in situ to the secondary amine. A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride being a classic choice due to its selectivity for the iminium ion over the carbonyl group. youtube.com

The precursor, 12-oxododecanoic acid, can be prepared from 12-hydroxydodecanoic acid through oxidation. This multi-step approach, while longer, often provides higher yields and purer products compared to direct amination methods.

Selective functional group modification is crucial in multi-step syntheses to ensure that reactions occur at the desired position without affecting other reactive sites in the molecule. In the synthesis of this compound, protecting group strategies are often necessary. For instance, the carboxylic acid group may need to be protected, commonly as an ester, during the amination or methylation steps to prevent unwanted side reactions. Following the successful introduction of the methylamino group, the protecting group is removed to yield the final product.

The synthesis of N-alkyl amino acids frequently employs nucleophilic substitution reactions. A foundational approach involves the use of α-bromo acids as precursors. While this method is more commonly applied to α-amino acids, the principle can be extended to ω-amino acids. The synthesis would start with an appropriate bromo-functionalized long-chain fatty acid.

A general route for the synthesis of N-methyl amino acids involves the reaction of an N-protected amino acid with a methylating agent. For instance, N-acyl and N-carbamoyl amino acids can be N-methylated using sodium hydride and methyl iodide. google.com

The formation of the N-methyl group can also be achieved by methylation of the corresponding primary amine, 12-aminododecanoic acid. nih.gov Several methods exist for the N-methylation of amino acids. One classic approach is the Eschweiler-Clarke reaction, which involves the reaction of the primary amine with formaldehyde (B43269) and formic acid.

Alternatively, more modern and selective methylation procedures have been developed. These often involve the use of specific methylating agents in the presence of a base. A significant challenge in the methylation of primary amines is controlling the extent of methylation to avoid the formation of the tertiary amine. The use of protecting groups on the amine, followed by methylation and deprotection, can offer a more controlled synthesis of the desired secondary amine. google.com A novel and efficient method for the N-methylation of various amino acids has been developed using a dimethyl carbonate (DMC) and acid system, which offers high conversions and yields. sigmaaldrich.comrsc.org

Biosynthetic Pathways and Metabolic Engineering

While no natural biosynthetic pathway is known to produce this compound directly, the principles of metabolic engineering offer a plausible route for its de novo synthesis in microbial hosts. nih.govresearchgate.netmdpi.com This would involve the construction of a synthetic pathway that combines elements from fatty acid biosynthesis and amino acid metabolism, along with the introduction of a specific N-methylating enzyme.

Metabolic engineering has been successfully employed for the production of various amino acids, including specialty amino acids with functionalizations such as N-methylation. nih.gov The production of ω-amino fatty acids has also been a target for metabolic engineering, with engineered E. coli strains capable of producing the monomer for Nylon 12, ω-aminododecanoic acid, from renewable feedstocks. nih.govgoogle.com

A potential biosynthetic route could start from a common fatty acid precursor, such as dodecanoic acid. This precursor could be terminally oxidized to 12-oxododecanoic acid by an engineered P450 monooxygenase or a multi-enzyme cascade. Subsequently, a transaminase or an amino acid dehydrogenase could be used to convert the oxo-acid into 12-aminododecanoic acid.

The final and key step would be the N-methylation of the terminal amino group. This could be achieved by introducing a suitable N-methyltransferase (NMT). mdpi.comnih.gov While many known NMTs act on α-amino acids or other small molecules, protein engineering could be employed to alter the substrate specificity of an existing NMT to accept 12-aminododecanoic acid. science.gov For instance, a one-step fermentative process for the production of N-methyl-L-alanine from sugars and methylamine has been successfully developed in Corynebacterium glutamicum by expressing an N-methyl-L-amino acid dehydrogenase from Pseudomonas putida. nih.govnih.gov This demonstrates the feasibility of producing N-methylated amino acids in engineered microorganisms.

Enzymatic Cascade Systems for ω-Amino Fatty Acid Production

Enzymatic cascade reactions offer a powerful strategy for the synthesis of complex molecules like ω-amino fatty acids from simple, often renewable, precursors. rsc.org These one-pot systems combine multiple enzymes to perform sequential reactions, minimizing the need for intermediate purification steps and reducing waste. A key advantage is the ability to create environmentally friendly and economically viable processes compared to traditional chemical synthesis. rsc.org

Recent research has focused on developing multi-enzyme cascades for producing nylon monomers from vegetable-derived fatty acids such as oleic acid and lauric acid. rsc.org For instance, a three-enzyme cascade involving a lipoxygenase, a hydroperoxide lyase, and an ω-transaminase has been successfully established for the one-pot transformation of linoleic acid into 12-aminododecenoic acid, a precursor for nylon-12. nih.gov In such systems, the initial substrate is oxidized, cleaved, and then aminated to yield the final ω-amino fatty acid. The choice of enzymes is critical; for the final amination step, various ω-transaminases have been shown to effectively convert oxo-fatty acids into their corresponding amines. nih.gov

Another sophisticated cascade system was designed to convert L-amino acids into their enantiomerically pure D-isomers. nih.gov This system integrates four different enzymes: an L-amino acid oxidase to convert the L-amino acid to a keto acid, a D-amino acid dehydrogenase for stereoselective amination, a catalase to decompose the hydrogen peroxide byproduct, and a glucose dehydrogenase to regenerate the necessary NADPH cofactor. nih.gov Such multi-enzyme strategies highlight the versatility and potential for creating highly specific and efficient biocatalytic pathways for amino acid derivatives. nih.govyoutube.com

Microbial Cell Factories for Bio-based Synthesis, including Escherichia coli systems

Microbial cell factories, particularly engineered strains of Escherichia coli, have become a focal point for the bio-based production of fatty acids and their derivatives. nih.govnih.gov E. coli is a preferred host because it does not naturally accumulate large quantities of the target products, offering a "clean" background for introducing and manipulating heterologous and native biosynthetic pathways. nih.govnih.gov

Engineered E. coli has been successfully used as a whole-cell biocatalyst to produce precursors for nylon-12 from vegetable oil-based raw materials. nih.gov One notable example involved the synthesis of 12-aminododecanoic acid from lauric acid. nih.gov This was achieved using a whole-cell biocatalyst designed with enzymes like the alkane monooxygenase AlkBGT from Pseudomonas putida GPo1 and an ω-transaminase from Chromobacterium violaceum. nih.gov The use of renewable resources like fatty acids from palm kernel and coconut oil marks a significant shift away from petroleum-based feedstocks. nih.gov

The flexibility of E. coli allows for the manipulation of various native and heterologous pathways to optimize the production of desired chemicals. nih.gov Researchers have explored numerous genetic modifications in E. coli to enhance the synthesis of compounds ranging from polyhydroxyalkanoates (PHAs) to 1,3-propanediol, demonstrating its broad utility as a microbial cell factory. nih.gov

Optimization of Substrate Uptake and Metabolic Pathway Flux

A critical challenge in developing efficient microbial cell factories is optimizing the flow of carbon from the substrate into the desired product pathway. nih.govnih.gov This involves balancing the metabolic needs of the cell for growth with the demands of the engineered pathway. nih.gov Dynamic regulation of metabolic pathways is an advanced strategy to achieve this balance. nih.gov

One approach involves creating genetically encoded metabolic switches that can dynamically control the expression of key enzymes. nih.gov For example, in E. coli engineered for fatty acid production, a metabolic switch was used to compensate for enzymes involved in the supply and consumption of malonyl-CoA, a key precursor for fatty acid synthesis. nih.govnih.gov This dynamic control redirected carbon flux efficiently toward fatty acid biosynthesis, leading to a significant improvement in the final product titer compared to strains with unregulated pathways. nih.gov This method helps to avoid the accumulation of toxic intermediates and ensures that cellular resources are allocated optimally between cell growth and product formation. nih.gov

Substrate availability and uptake are also key factors that can be controlled to improve production. researchgate.net The ratios of certain phospholipid fatty acids (PLFAs) can serve as indicators of microbial stress and substrate availability, providing insights into the physiological state of the cell culture. researchgate.net By monitoring and controlling environmental conditions like temperature and substrate supply, it is possible to maintain the microbial population in an optimal state for production. researchgate.net

Investigation of Transporters (e.g., AlkL, FadL) and Monooxygenases (e.g., AlkBGT, Pel) in Biocatalysis

The transport of substrates into the microbial cell and the initial enzymatic activation are often rate-limiting steps in biocatalysis. Significant research has been dedicated to understanding and engineering transporters and monooxygenases to improve the efficiency of these processes.

Transporters: The outer membrane of Gram-negative bacteria like E. coli presents a barrier to the uptake of hydrophobic molecules such as long-chain fatty acids and alkanes. nih.govasm.org The FadL protein in E. coli is a well-characterized outer membrane transporter specifically involved in the binding and transport of long-chain fatty acids. nih.govnih.gov Studies have identified specific amino acid residues within FadL that are essential for its transport activity and substrate binding. nih.gov For instance, His110 is implicated in carboxylate binding, a crucial step for fatty acid uptake. asm.org

Recently, novel transporters with broader substrate specificities have been discovered. AltL, a FadL homolog found in Acinetobacter venetianus, has been shown to transport very long-chain alkanes (C20 to C38) and fatty acids (C18 to C28). asm.orgresearchgate.net Structural analysis suggests that AltL possesses longer extracellular loops than other FadL family members, which may be responsible for its ability to bind larger, more hydrophobic substrates. asm.orgasm.org Another transporter, AlkL from Pseudomonas putida, forms a β-barrel structure that facilitates the transport of oil molecules through the membrane. asm.org Overexpression of these transporters in engineered strains can enhance substrate uptake and significantly boost the degradation or conversion rates of alkanes and fatty acids. asm.org

Monooxygenases: Monooxygenases are a critical class of enzymes that catalyze the insertion of a single oxygen atom from O₂ into a substrate, a key activation step for non-functionalized hydrocarbons. nih.govresearchgate.net These enzymes are often the first step in the biocatalytic conversion of alkanes to fatty acids. nih.gov The alkane monooxygenase (AlkB) system, particularly the AlkBGT complex from Pseudomonas putida, is widely studied and used in biocatalysis. nih.govnih.gov AlkB is an integral membrane hydroxylase that, along with its electron transfer partners (rubredoxin and rubredoxin reductase), converts alkanes into their corresponding alcohols, which are then further oxidized to fatty acids. nih.gov

Monooxygenases are attractive biocatalysts due to their high chemo-, regio-, and enantioselectivity. nih.gov They are classified based on the type of cofactor they require, which can include flavin, heme, pterin, or metal ions. nih.govresearchgate.net The efficient functioning of many monooxygenases depends on the regeneration of nicotinamide (B372718) coenzymes (like NADH or NADPH), making cofactor regeneration an important consideration in the design of biocatalytic processes. nih.gov

Biological Activities and Mechanistic Investigations

Antimicrobial Research

While direct studies on the bactericidal efficacy of 12-(Methylamino)dodecanoic acid are not prominent in publicly accessible research, the antimicrobial properties of its parent molecule, lauric acid, and other dodecanoic acid derivatives are well-documented. These related compounds provide a basis for inferring the potential antimicrobial activities of this compound.

Research on lauric acid and its derivatives has demonstrated significant bactericidal effects against a range of pathogenic bacteria. For instance, lauric acid itself is known to have broad-spectrum antimicrobial activity against various bacteria, including those found in the human gut. nih.gov Studies on other derivatives, such as N-[2-(dodecanoylamino)ethyl] alkyl dimethyl ammonium (B1175870) bromides, have shown these compounds to be effective against bacteria of the genus Clostridium. sigmaaldrich.com

Encapsulation of dodecanoic acid derivatives in chitosan (B1678972) nanoparticles has been shown to enhance their antimicrobial activity, particularly against Gram-positive bacteria. researchgate.net This suggests that formulation strategies could play a key role in the efficacy of compounds like this compound.

Table 1: Antimicrobial Activity of Related Dodecanoic Acid Compounds

| Compound/Formulation | Target Microorganism(s) | Observed Effect | Reference |

|---|---|---|---|

| Lauric acid (in test complex) | Staphylococcus aureus, pathogenic Bacteroides and Clostridium | High antimicrobial activity | nih.gov |

| N-[2-(dodecanoylamino)ethyl] alkyl dimethyl ammonium bromides | Clostridium species | Comparable effectiveness to selected disinfectants | sigmaaldrich.com |

| 12-aminododecanoic acid (in glycol chitosan nanoparticles) | Gram-negative pathogens | Activity at high dilution | researchgate.net |

| Ethyl dodecanoate (B1226587) (in chitosan nanoparticles) | Staphylococcus | No resistance development observed over 6 months | researchgate.net |

The primary mechanism by which medium-chain fatty acids like lauric acid exert their antimicrobial effect is through the disruption of the bacterial cell membrane. nih.govnih.gov The lipophilic nature of the fatty acid allows it to insert into the phospholipid bilayer of the cell membrane. This insertion can lead to a variety of disruptive effects, including:

Increased Membrane Permeability: The integration of fatty acid molecules can create pores or channels in the membrane, leading to the leakage of essential intracellular components and ultimately cell death. nih.gov

Inhibition of Cellular Enzymes: Fatty acids can interfere with the function of membrane-bound enzymes that are crucial for cellular processes such as energy production and nutrient transport. researchgate.net

Disruption of the Electron Transport Chain: This can lead to the uncoupling of oxidative phosphorylation, depriving the cell of energy.

Induction of Autolytic Enzymes: In some bacteria, such as Bacillus subtilis, fatty acids have been suggested to induce autolytic enzymes that lead to cell lysis. researchgate.net

The addition of a methylamino group to the dodecanoic acid chain in this compound could potentially modify its interaction with the bacterial membrane, possibly enhancing its disruptive capabilities or altering its target specificity.

A significant advantage of fatty acid-based antimicrobials is the reportedly low potential for the development of resistance in pathogenic microorganisms. nih.gov For example, one study observed no change in the minimum inhibitory concentration (MIC) of a chitosan-formulated ethyl dodecanoate against Staphylococcus over a six-month period of exposure. researchgate.net

The multi-target nature of their action on the cell membrane, as opposed to the single-target action of many conventional antibiotics, makes it more difficult for bacteria to develop effective resistance mechanisms. Fatty acids disrupt the fundamental structure of the cell membrane, a component that is less prone to rapid mutational changes.

Cell and Membrane Interactions

Fatty acids, due to their amphipathic nature, can readily incorporate into lipid bilayers, thereby altering their physical properties. nih.gov The insertion of these molecules can increase the fluidity of the membrane, which is the degree of freedom of movement of the lipid components. This effect is dependent on the concentration and structure of the fatty acid.

Studies on various cell types have shown that modifications in the lipid composition, including the introduction of exogenous fatty acids, can significantly impact membrane fluidity. nih.gov For instance, an increase in membrane fluidity has been linked to the accelerated release of lipids from cells, a process that is crucial for barrier recovery in the epidermis. mdpi.com

The structure of this compound, with its flexible 12-carbon chain, suggests that it would likely integrate into the hydrophobic core of the cell membrane, influencing its fluidity and permeability. The presence of the polar methylamino head group would anchor it at the membrane-water interface.

Table 2: Effects of Fatty Acids on Membrane Properties

| Factor | Influence on Membrane | Mechanism | Reference(s) |

|---|---|---|---|

| Fatty Acid Insertion | Increased Fluidity and Permeability | Disruption of lipid packing, creation of transient pores. | nih.gov |

| Chitosan Encapsulation | Targeted Delivery | Enhances interaction with bacterial membranes. | researchgate.net |

| Cellular Regulation | Homeostatic Adjustments | Cells can alter their own lipid composition to counteract changes in fluidity. | nih.gov |

The study of how molecules like this compound interact with and modify cell membranes is a key area of membrane dynamics research. Such molecules can serve as probes to understand the complex interplay of lipids and proteins within the membrane.

By observing the effects of these molecules on membrane properties, researchers can gain insights into fundamental cellular processes such as:

Signal Transduction: Changes in membrane fluidity can affect the conformation and activity of membrane-bound receptors and signaling proteins.

Membrane Trafficking: The budding and fusion of vesicles, essential for transporting molecules within and between cells, are highly dependent on membrane fluidity and curvature.

Cell-Cell Interactions: The properties of the cell membrane play a crucial role in cell recognition and adhesion.

While specific research on this compound in this context is not widely available, its structural characteristics make it a candidate for future studies aimed at elucidating the intricate dynamics of cellular membranes.

Interactions with Biomacromolecules and Cellular Signaling

Complex Formation with Proteins

Direct research on the complex formation between this compound and specific proteins is limited. However, the interactions of its parent compound, dodecanoic acid (lauric acid), are more broadly studied. Dodecanoic acid is known to interact with various proteins; for instance, it can act as an inhibitor for proteins such as Toll-like receptor 4, lactotransferrin, and membrane-associated phospholipase A2. drugbank.com Given its structural similarity, it is plausible that this compound could also form complexes with proteins, with the terminal methylamino group potentially introducing unique binding specificities or strengths compared to its parent compound. These interactions could be crucial for its transport within biological systems and for exerting any potential biological effects.

Interactions with Nucleic Acids

There is currently a lack of specific scientific evidence detailing direct interactions between this compound and nucleic acids like DNA or RNA. The field of therapeutic oligonucleotides and artificial nucleic acids is vast, with modifications often designed to enhance stability and binding affinity. nih.gov While some fatty acid derivatives have been explored in the context of delivering nucleic acid-based therapies, the specific role or binding capacity of this compound itself with nucleic acids has not been elucidated.

Elucidation of Roles in Cellular Signaling Pathways

The precise role of this compound in specific cellular signaling pathways remains to be fully investigated. Generally, fatty acids are significant signaling molecules that can influence cellular processes through several mechanisms. nih.gov They can act indirectly by altering the composition of membrane lipid rafts, which can impact G-protein coupled receptor or tyrosine kinase receptor signaling. nih.gov Furthermore, fatty acids or their metabolites can affect enzyme-mediated pathways, including those involving protein kinase C and sphingomyelinase. nih.gov Research on a related compound, 12-hydroxy dodecanoic acid methyl ester, has focused on its production and transport in engineered bacteria, which involves signal peptides, but this does not describe its function within a signaling cascade. nih.gov The specific pathways modulated by this compound are an area requiring further research.

Pharmacological and Therapeutic Potential beyond Antimicrobials

Modulation of Gene Expression and Enzyme Activity by Fatty Acids

While specific studies on this compound are scarce, the broader class of fatty acids is well-known for its ability to regulate gene expression and enzyme activity, which is fundamental to cellular metabolism and function. nih.gov Fatty acids exert these effects through multiple mechanisms, functioning as regulators of transcription factors that control the expression of genes involved in lipid, carbohydrate, and protein metabolism. nih.govfrontiersin.org

Key mechanisms by which fatty acids modulate gene expression include:

Direct Ligand Binding: Fatty acids or their metabolites can directly bind to and alter the activity of nuclear transcription factors. nih.gov Key examples include Peroxisome Proliferator-Activated Receptors (PPARs) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). nih.gov Fatty acids released during fasting, for example, are considered natural ligands for PPARα, which in turn induces genes responsible for fatty acid oxidation. nih.gov

Indirect Pathway Modulation: They can indirectly influence gene expression by affecting various signal transduction pathways. nih.gov

Enzyme Regulation: The activity of key enzymes in metabolic pathways is subject to regulation by fatty acids. Acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, is a prime example. Its activity is modulated by factors such as phosphorylation, which can be influenced by hormonal signals that are responsive to energy status and fatty acid levels. frontiersin.orgyoutube.com

The regulatory effects of fatty acids are often dependent on their specific structure, such as chain length and degree of saturation. nih.gov For instance, polyunsaturated fatty acids are particularly effective at suppressing the expression and processing of SREBP-1c, a key regulator of lipogenic enzymes. nih.gov As a modified medium-chain fatty acid, this compound could potentially participate in these regulatory networks, although its unique methylamino group may confer distinct properties and target specificities that differ from its parent compound, dodecanoic acid.

Table 1: General Mechanisms of Gene Regulation by Fatty Acids

| Mechanism | Description | Key Transcription Factors/Pathways Involved | Reference |

|---|---|---|---|

| Direct Binding | Fatty acids or their metabolites act as direct ligands for transcription factors, activating or inhibiting their function. | PPARs, LXR, HNF-4, NF-κB, SREBP | nih.govnih.gov |

| Indirect Modulation | Fatty acids alter cellular signaling pathways or membrane composition, which in turn affects gene expression. | Protein Kinase C, Sphingomyelinase, G-protein Receptors | nih.gov |

| Enzyme Activity | Fatty acids or their metabolic products can allosterically regulate or influence the covalent modification of key metabolic enzymes. | Acetyl-CoA Carboxylase (ACC) | frontiersin.orgyoutube.com |

Table 2: Compound Names Mentioned in this Article | Compound Name | | | :--- | | this compound | | 12-hydroxy dodecanoic acid methyl ester | | Dodecanoic acid (Lauric acid) | | Acetyl-CoA |

Anti-inflammatory Properties of Related Dodecanoic Acid Derivatives

Dodecanoic acid, also known as lauric acid, and its derivatives have demonstrated notable anti-inflammatory effects in various studies. These properties are of significant interest for their potential in managing inflammatory conditions.

Lauric acid has been shown to possess anti-inflammatory activity by inhibiting protein denaturation, a well-known cause of inflammation. nih.gov In one study, lauric acid exhibited a concentration-dependent inhibition of protein denaturation. nih.gov A formulation combining lauric acid with thiocolchicoside (B1682803) demonstrated enhanced anti-inflammatory effects compared to either compound alone, suggesting a synergistic relationship. nih.gov The study highlighted that this formulation could be a potent anti-inflammatory agent. nih.gov

Research has also indicated that lauric acid can reduce inflammation associated with acne. atamankimya.com A 2009 study found that lauric acid was effective in reducing inflammation and the number of Propionibacterium acnes, a bacterium linked to acne, even outperforming the common acne treatment benzoyl peroxide. atamankimya.com A subsequent study in 2016 reaffirmed these acne-fighting properties. atamankimya.com

Furthermore, glycerides of dodecanoic acid have been shown to possess strong antibacterial properties, particularly against Gram-positive bacteria, by interfering with their cell membranes and disrupting essential cellular processes. atamankimya.com This antimicrobial action can indirectly contribute to reducing inflammation caused by bacterial infections.

Table 1: In Vitro Anti-inflammatory Activity of Lauric Acid and a Combination Formulation nih.gov

| Compound/Formulation | Concentration for 50% Inhibition (IC50) (µg/mL) | Maximum Inhibition of Protein Denaturation (%) |

| Lauric Acid (LA) | 35.5 | 66.65 |

| Thiocolchicoside (TC) | 32.12 | 77.49 |

| TC-LA Formulation | 24.35 | 94.07 |

| Diclofenac Sodium (Standard) | 37.80 | 69.83 |

Antidiabetic Activities of Dodecanoic Acid Analogues

Dodecanoic acid and its analogues have been investigated for their potential in managing type 2 diabetes. These compounds may offer alternative therapeutic avenues by improving glucose metabolism and insulin (B600854) sensitivity.

Studies have shown that oral administration of dodecanedioic acid, a dicarboxylic acid with a 12-carbon chain, can reduce muscle fatigue during exercise in individuals with type 2 diabetes. nih.gov This effect is associated with an increase in plasma non-esterified fatty acids, suggesting enhanced triglyceride hydrolysis and improved energy utilization. nih.gov Dodecanedioic acid does not appear to promote insulin secretion directly but rather improves metabolic flexibility. nih.gov

Sebacic acid, a 10-carbon dicarboxylic acid, has also been shown to improve glycemic control in animal models of type 2 diabetes, likely by enhancing insulin sensitivity and reducing hepatic gluconeogenesis. nih.gov These findings suggest that medium-chain dicarboxylic acids, including those related to dodecanoic acid, could be beneficial in the management of diabetes. nih.gov

Other lipids and fatty acids have also been studied for their antidiabetic effects. For instance, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) have been reported to induce neovasculogenesis in diabetic models, while others like α-lipoic acid and omega-3 polyunsaturated fatty acids are effective in mitigating diabetic retinopathy by suppressing angiogenesis. nih.gov

However, it is important to note that not all studies have confirmed the antidiabetic actions of fatty acid derivatives. Research on certain fatty acid esters of hydroxy fatty acids (FAHFAs), such as 5- and 9-PAHSA, did not find significant positive effects on metabolism in diabetes models, highlighting the need for further investigation to understand the specific structural requirements for antidiabetic activity. uni-mainz.de

Receptor-Mediated Pharmacological Studies, including Free Fatty Acid Receptors (FFA1-FFA4)

The biological effects of dodecanoic acid and its derivatives are often mediated through specific cell surface receptors, particularly the free fatty acid receptors (FFARs). acs.org These G protein-coupled receptors (GPCRs) have emerged as important therapeutic targets for metabolic and inflammatory diseases. acs.orgkoreascience.kr

The FFAR family includes four main receptors: FFA1 (GPR40), FFA2 (GPR43), FFA3 (GPR41), and FFA4 (GPR120). acs.org Medium and long-chain fatty acids, such as dodecanoic acid, primarily activate FFA1 and FFA4, while short-chain fatty acids activate FFA2 and FFA3. acs.orgmdpi.com

FFA1 (GPR40): This receptor is expressed in pancreatic β-cells and enteroendocrine cells. acs.orgnih.gov Activation of FFA1 by long-chain fatty acids can enhance glucose-stimulated insulin secretion (GSIS). acs.org This has made FFA1 a significant target for the development of novel drugs for type 2 diabetes. acs.org

FFA4 (GPR120): FFA4 is also activated by medium and long-chain fatty acids and is expressed in various tissues, including adipose tissue, macrophages, and enteroendocrine cells. mdpi.comnih.gov Activation of FFA4 has been linked to anti-inflammatory effects and the secretion of glucagon-like peptide-1 (GLP-1), which also contributes to glucose homeostasis. koreascience.krnih.gov This receptor is considered a promising target for treating both diabetes and obesity. mdpi.com

The interaction of fatty acids with these receptors can trigger various intracellular signaling pathways, leading to the modulation of gene expression and cellular responses. nih.gov For example, the activation of FFA1 and FFA4 in immune cells like macrophages and neutrophils can influence the release of cytokines, thereby modulating inflammatory responses. nih.gov

Table 2: Overview of Free Fatty Acid Receptors (FFARs) Activated by Dodecanoic Acid and Related Fatty Acids

| Receptor | Previous Name | Activating Ligands (Carbon Chain Length) | Key Biological Functions |

| FFA1 | GPR40 | Medium and Long-chain fatty acids (e.g., Dodecanoic acid) | Enhances Glucose-Stimulated Insulin Secretion (GSIS) acs.orgnih.gov |

| FFA4 | GPR120 | Medium and Long-chain fatty acids (e.g., Dodecanoic acid) | Anti-inflammatory effects, stimulates GLP-1 secretion mdpi.comnih.gov |

| FFA2 | GPR43 | Short-chain fatty acids | Regulation of metabolism and inflammation acs.org |

| FFA3 | GPR41 | Short-chain fatty acids | Regulation of metabolism and energy homeostasis acs.org |

Advanced Analytical Characterization in Research Contexts

Chromatographic and Separation Methods

Chromatographic techniques are essential for the separation, identification, and quantification of 12-(methylamino)dodecanoic acid from complex mixtures and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the analysis of volatile and thermally stable compounds. For a molecule like this compound, derivatization is often necessary to increase its volatility and thermal stability for GC analysis. researchgate.net Common derivatization procedures for amino acids include esterification of the carboxylic acid group and acylation of the amino group.

Once derivatized, GC-MS can be used to assess the purity of a sample of this compound. A pure sample will exhibit a single sharp peak in the gas chromatogram at a specific retention time. The presence of other peaks would indicate the presence of impurities, which can then be identified by their mass spectra. The NIST Mass Spectrometry Data Center contains a GC-MS record for this compound, which can be used as a reference for component identification. nih.gov

Table 4: GC-MS Parameters for Analysis of Derivatized this compound (Hypothetical)

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., DB-5ms) |

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium |

| Temperature Program | Ramped from a low initial temperature to a high final temperature |

| MS Detector | Electron Ionization (EI) |

By comparing the retention time and mass spectrum of a peak in a sample to that of a known standard of derivatized this compound, its identity can be confirmed.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of non-volatile and thermally labile compounds in complex matrices, making it well-suited for the analysis of this compound without the need for derivatization.

For trace analysis, LC-MS/MS offers excellent sensitivity and selectivity. The use of tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode allows for the highly specific detection and quantification of the target analyte even at very low concentrations. This is achieved by selecting a specific precursor ion (e.g., the protonated molecule [M+H]⁺ at m/z 230.2) and monitoring for a specific product ion generated through collision-induced dissociation.

In the context of metabolite profiling, LC-MS/MS can be used to identify and quantify this compound and its potential metabolites in biological samples. hmdb.ca The high resolving power and mass accuracy of modern mass spectrometers, such as Orbitrap or TOF analyzers, enable the identification of unknown metabolites by determining their elemental composition. Changes in the levels of this compound or the appearance of new, related compounds in a biological system after a specific treatment or under certain conditions can provide valuable insights into its metabolic fate.

Table 5: LC-MS/MS Parameters for Analysis of this compound (Hypothetical)

| Parameter | Condition |

|---|---|

| LC Column | Reversed-phase (e.g., C18) |

| Mobile Phase | Gradient of water and acetonitrile (B52724) with an additive (e.g., formic acid) |

| Ionization Source | Electrospray Ionization (ESI), positive ion mode |

| Mass Analyzer | Triple Quadrupole (for MRM) or High-Resolution MS (for profiling) |

| Precursor Ion (m/z) | 230.2 [M+H]⁺ |

This technique is particularly valuable for studying the role of modified fatty acids in biological systems.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) for High-Throughput Quantification

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) stands as a premier analytical technique for the rapid and sensitive quantification of specific molecules within complex mixtures. While dedicated UPLC-MS/MS methods for this compound are not extensively detailed in published literature, a robust method can be extrapolated from established protocols for similar long-chain fatty acids and N-methylated amino acids. nih.govnih.govresearchgate.net

The structure of this compound, featuring a long twelve-carbon chain and a polar head group with a secondary amine and a carboxylic acid, makes it amenable to analysis by reversed-phase UPLC. The secondary amine is readily protonated, making the molecule suitable for detection by electrospray ionization in positive mode (ESI+).

For high-throughput analysis, a rapid gradient elution would be employed, allowing for the separation of the analyte from matrix components in a short timeframe, often under four minutes. nih.govnih.gov The use of a sub-2 µm particle column, characteristic of UPLC systems, ensures high chromatographic resolution and sensitivity. nih.gov

Quantification is achieved using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent molecule (precursor ion) and a specific fragment ion generated through collision-induced dissociation. For this compound (MW: 229.36 g/mol ), the precursor ion in positive ESI mode would be the [M+H]⁺ ion at m/z 230.2. A characteristic product ion would be chosen for monitoring, ensuring high selectivity. The intensity of this specific transition is proportional to the concentration of the compound in the sample.

A hypothetical, yet scientifically grounded, UPLC-MS/MS method for quantification is outlined in the table below.

Table 1: Hypothetical UPLC-MS/MS Parameters for Quantification of this compound

| Parameter | Setting | Rationale |

|---|---|---|

| UPLC System | ||

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.7 µm | Standard for separating medium-polarity molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic solvent for reversed-phase elution. |

| Flow Rate | 0.4 mL/min | Typical for 2.1 mm ID columns, balancing speed and efficiency. |

| Gradient | 5% B to 95% B in 3 minutes | Allows for rapid elution and column re-equilibration. |

| Column Temp. | 40 °C | Ensures reproducible retention times and peak shapes. |

| Injection Vol. | 2 µL | Standard volume to avoid column overloading. |

| MS/MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | Efficiently ionizes the secondary amine group. |

| Precursor Ion (Q1) | m/z 230.2 [M+H]⁺ | Represents the protonated molecule. |

| Product Ion (Q3) | Hypothetical m/z ~60-100 | A stable, specific fragment resulting from the loss of the hydrocarbon tail or other characteristic fragmentation. |

Purity Analysis in Synthetic and Natural Product Research

In research involving either the chemical synthesis of this compound or its isolation from a natural source, establishing the compound's purity is of paramount importance. Commercial suppliers often specify a purity of ≥98.0%, which is confirmed through a combination of analytical methods. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The goal of purity analysis is to identify and quantify any residual starting materials, by-products, or other contaminants.

A multi-technique approach is typically required for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): This is a cornerstone of purity analysis. An HPLC system, often equipped with a UV detector and/or an Evaporative Light Scattering Detector (ELSD), can separate the main compound from impurities. Purity is often expressed as a percentage of the total peak area.

Mass Spectrometry (MS): Direct infusion or LC-MS provides the molecular weight of the compound, confirming its identity. sigmaaldrich.com The presence of ions corresponding to the mass of potential impurities can also be investigated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment. The proton NMR spectrum provides information on the number and type of hydrogen atoms, while the carbon NMR provides details on the carbon skeleton. The presence of unexpected signals can indicate impurities. For N-methylated amino acids, specific shifts in the NMR spectrum can confirm the methylation state. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that can be made volatile through derivatization, such as by esterification of the carboxylic acid group, GC-MS can be a powerful separation and identification tool. nih.gov This method offers very high chromatographic resolution.

The table below summarizes the role of each technique in the purity analysis of this compound.

Table 2: Techniques for Purity Analysis of this compound

| Analytical Technique | Purpose in Purity Assessment |

|---|---|

| HPLC-UV/ELSD | Quantifies purity by separating the main compound from non-volatile or semi-volatile impurities based on peak area percentage. |

| Mass Spectrometry (MS) | Confirms the molecular weight (Identity) and detects the presence of impurities with different masses. |

| NMR Spectroscopy (¹H, ¹³C) | Provides detailed structural confirmation and detects structurally similar impurities that may co-elute in chromatography. |

| Elemental Analysis | Determines the percentage composition of elements (C, H, N), which must match the theoretical values for a pure sample. |

This rigorous analytical workflow ensures that the this compound used in research is of a known and high degree of purity, which is essential for the integrity of experimental outcomes. nih.gov

Derivatives and Structure Activity Relationship Sar Studies

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group is a prime target for derivatization to alter the molecule's physicochemical properties or to conjugate it with other molecules.

Esterification of the carboxylic acid group is a common strategy to increase the lipophilicity of a compound, which can enhance its ability to cross cell membranes and potentially improve its oral bioavailability. However, this modification requires a delicate balance. While increased lipophilicity can aid absorption, excessive lipophilicity may lead to poor solubility in the aqueous environment of the gastrointestinal tract, thereby reducing bioavailability. nih.gov

Studies on other molecules, such as rosmarinic acid, have shown that esterification with short-chain alcohols (e.g., methanol, ethanol, butanol) can successfully increase bioavailability. nih.gov Conversely, longer alkyl chains, such as a dodecyl ester, can decrease bioavailability due to poor dissolution. nih.gov Applying this principle to 12-(methylamino)dodecanoic acid suggests that short-chain esters could be a promising avenue for improving its pharmacokinetic profile, assuming the ester can be hydrolyzed by intracellular esterases to release the active acid form.

Table 1: Hypothetical Esters of this compound and Predicted Bioavailability

| Ester Derivative | Alkyl Chain Length | Predicted Lipophilicity | Predicted Aqueous Solubility | Predicted Effect on Bioavailability |

| Methyl 12-(methylamino)dodecanoate | C1 | Moderately Increased | Slightly Decreased | Potentially Increased |

| Ethyl 12-(methylamino)dodecanoate | C2 | Moderately Increased | Slightly Decreased | Potentially Increased |

| Butyl 12-(methylamino)dodecanoate | C4 | Significantly Increased | Moderately Decreased | Potentially Increased |

| Dodecyl 12-(methylamino)dodecanoate | C12 | Greatly Increased | Poor | Potentially Decreased |

Amidation Reactions for Novel Conjugates

The carboxylic acid moiety can readily undergo amidation reactions to form amide bonds. This is a foundational reaction in peptide synthesis. sigmaaldrich.com this compound is utilized in solution-phase peptide synthesis, where it can be coupled with amino acids or peptides. sigmaaldrich.comsigmaaldrich.com This conjugation creates lipopeptides, where the 12-carbon aliphatic chain acts as a lipid tail. This lipid modification can be used to anchor the resulting peptide to cell membranes or to enhance its interaction with hydrophobic pockets of protein targets.

Functionalization of the Methylamino Group for Probe Development

The terminal methylamino group provides a reactive handle for functionalization. It can be modified to introduce various chemical reporters or reactive groups for bioconjugation. For instance, the amine can be acylated to attach fluorophores or biotin (B1667282) tags. A particularly powerful modification is its conversion into an azide (B81097) group. This transformation turns the fatty acid into a versatile probe for "click chemistry," enabling its attachment to a wide array of molecules for visualization and tracking within biological systems. nih.gov

ω-Amino Fatty Acid Derivatives as Chemical Biology Probes

ω-Amino fatty acids are valuable tools in chemical biology due to their ability to mimic natural fatty acids while incorporating a functional group for further reactions. ebi.ac.uk

An azide-functionalized analogue of dodecanoic acid is an ideal substrate for click chemistry, a class of reactions known for their high efficiency, specificity, and biocompatibility. organic-chemistry.org The two main types are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.govyoutube.com

CuAAC: This reaction involves the use of a copper catalyst to join an azide-functionalized molecule with a terminal alkyne, forming a stable triazole ring. organic-chemistry.org

SPAAC: This is a catalyst-free version that uses a strained cyclooctyne. The ring strain makes the alkyne highly reactive towards azides, which is advantageous for use in living systems where copper catalysts can be toxic. youtube.com

An azide-dodecanoic acid analogue can be metabolically incorporated into cells and subsequently "clicked" to a reporter molecule (e.g., a fluorescent dye with an alkyne handle) to visualize lipid trafficking or identify lipid-modified proteins. nih.govnih.gov

Table 2: Overview of Azide-Alkyne Click Chemistry Reactions

| Reaction Type | Key Components | Catalyst Requirement | Key Advantage | Primary Use Case |

| CuAAC | Terminal Alkyne, Azide | Copper (I) | High reaction speed and yield. | In vitro conjugation, materials science. nih.gov |

| SPAAC | Strained Alkyne (e.g., DBCO, BCN), Azide | None (Catalyst-free) | High biocompatibility, suitable for living systems. | Live-cell imaging, bioconjugation in complex media. medchemexpress.com |

Application as Proteolysis-Targeting Chimeras (PROTAC) Linkers

Proteolysis-Targeting Chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's natural protein disposal system to destroy specific target proteins. nih.gov A PROTAC consists of three parts: a "warhead" that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.gov

The linker is a critical component, as its length, flexibility, and chemical composition determine the stability and geometry of the ternary complex (PROTAC-target-E3 ligase), which is essential for efficient protein degradation. nih.gov Aliphatic chains, such as the one in this compound, are frequently used as PROTAC linkers. broadpharm.com The 12-carbon chain provides significant length and flexibility. By using both the amino and carboxylic acid groups as attachment points, ω-amino fatty acids can bridge the two active ends of the PROTAC. SAR studies involving the systematic variation of linker length, often by adding or removing methylene (B1212753) (-CH2-) groups, are crucial for optimizing the degradation potency of a PROTAC. acs.org Research has shown that even a change of one or two carbons in the linker can dramatically alter the degradation efficiency. acs.org

Table 3: Conceptual Impact of ω-Amino Fatty Acid Linker Length on PROTAC Activity

| Linker Length (Number of Carbons) | Flexibility | Potential for Ternary Complex Formation | Predicted Degradation Activity | Rationale |

| Short (e.g., 4-6) | Low | May be too short to bridge proteins effectively. | Low | Steric hindrance may prevent formation of a stable ternary complex. nih.gov |

| Medium (e.g., 8-12) | Moderate | Optimal distance and orientation may be achieved. | Potentially High | Allows for productive protein-protein interactions within the ternary complex. acs.org |

| Long (e.g., >14) | High | May be too flexible, leading to non-productive binding. | Low to Moderate | Increased entropy may destabilize the specific conformation needed for ubiquitination. nih.gov |

Structure-Activity Relationships of Substituted Dodecanoic Acid Backbones in Inhibitor Design

The investigation into the structure-activity relationships (SAR) of compounds derived from dodecanoic acid is a critical aspect of designing new and effective inhibitors. SAR studies systematically explore how modifying the chemical structure of a molecule affects its biological activity. oncodesign-services.com By synthesizing and testing a series of related compounds, or analogs, researchers can identify the key structural features that are essential for the desired inhibitory effect, as well as those that can be altered to enhance potency and selectivity. oncodesign-services.com

The dodecanoic acid backbone, a 12-carbon saturated fatty acid, serves as a versatile scaffold for such modifications. hmdb.canist.gov Its linear hydrocarbon chain can be functionalized at various positions, and the terminal carboxylic acid group can be converted into a range of functional groups, such as esters and amides. These modifications alter the molecule's physicochemical properties, including its size, shape, polarity, and hydrogen bonding capacity, which in turn dictates how it interacts with its biological target.

A notable example of SAR studies on the dodecanoic acid backbone involves the development of antimicrobial agents. In one such study, a series of dodecanoic acid derivatives were synthesized and evaluated for their in-vitro activity against various bacterial and fungal strains. researchgate.net The findings from this research provide clear insights into the structure-activity relationships for this class of compounds.

Detailed Research Findings:

The study revealed that specific substitutions on the dodecanoic acid backbone led to significant differences in inhibitory activity. researchgate.net For instance, the conversion of the carboxylic acid to different esters or amides was a key area of investigation.

Antibacterial Activity: Among the synthesized derivatives, 4-Nitrophenyl dodecanoate (B1226587) and quinolin-8-yl dodecanoate were identified as the most potent antibacterial agents. researchgate.net This suggests that the introduction of an aromatic phenyl or a heterocyclic quinoline (B57606) ring via an ester linkage significantly enhances the antibacterial properties compared to the parent dodecanoic acid. The electron-withdrawing nature of the nitro group in the 4-nitrophenyl ester and the specific stereoelectronic profile of the quinoline moiety appear to be crucial for this enhanced activity.

Antifungal Activity: For antifungal applications, a different structural motif proved most effective. 1-(4-benzylpiperazin-1-yl) dodecan-1-one , an amide derivative, was found to be the most potent antifungal compound in the series. researchgate.net This indicates that for targeting fungal cells, a bulky, nitrogen-containing substituent like the benzylpiperazine group is highly favorable.

These findings were further analyzed using Quantitative Structure-Activity Relationship (QSAR) models. The study indicated that a multi-target QSAR model was effective in describing the antimicrobial activity of the dodecanoic acid derivatives, highlighting the importance of topological parameters like the zero-order molecular connectivity index (0χ). researchgate.net

The table below summarizes the structure-activity relationships observed in the study of substituted dodecanoic acid derivatives as antimicrobial inhibitors.

| Derivative Name | Substitution on Dodecanoic Acid Backbone | Observed Inhibitory Activity | SAR Implication |

| 4-Nitrophenyl dodecanoate | Ester linkage to a 4-nitrophenyl group | Potent Antibacterial researchgate.net | Aromatic, electron-withdrawing groups enhance antibacterial efficacy. |

| Quinolin-8-yl dodecanoate | Ester linkage to a quinoline ring | Potent Antibacterial researchgate.net | Heterocyclic aromatic systems are favorable for antibacterial activity. |

| 1-(4-benzylpiperazin-1-yl) dodecan-1-one | Amide linkage to a benzylpiperazine group | Potent Antifungal researchgate.net | Bulky, nitrogen-containing amide substituents are beneficial for antifungal activity. |

These studies underscore the utility of the dodecanoic acid backbone in inhibitor design. By systematically modifying its structure and evaluating the biological activity of the resulting derivatives, researchers can elucidate clear structure-activity relationships. This knowledge is instrumental in the rational design of more potent and selective inhibitors for various therapeutic targets.

Applications in Advanced Materials and Biotechnological Research

Role in Synthetic Biology and Unnatural Amino Acid Research

Synthetic biology seeks to design and construct new biological parts, devices, and systems. In this context, ω-amino fatty acids, including derivatives like 12-(methylamino)dodecanoic acid, are of significant interest. Research has focused on engineering microbial cell factories, such as Escherichia coli, for the biosynthesis of ω-aminododecanoic acid (ω-AmDDA), the non-methylated parent compound of this compound. nih.govnih.gov These efforts aim to create sustainable, bio-based routes to chemical production, moving away from traditional petroleum-based synthesis. researchgate.net

The established biosynthetic pathways for ω-AmDDA from renewable feedstocks like glucose or dodecanoic acid (a derivative of vegetable oils) often involve a multi-enzyme cascade. nih.govnih.govmdpi.com Key enzymes in these cascades include cytochrome P450 monooxygenases, alcohol dehydrogenases, and ω-transaminases. researchgate.netmdpi.com

Table 1: Key Enzymes in the Biosynthesis of ω-Aminododecanoic Acid

| Enzyme Class | Example | Function | Reference |

|---|---|---|---|

| Monooxygenase | CYP153A, AlkBGT | Terminal hydroxylation of fatty acids | researchgate.netmdpi.com |

| Alcohol Dehydrogenase | AlkJ | Oxidation of terminal alcohol to aldehyde | researchgate.net |

| ω-Transaminase | ω-TA | Conversion of terminal aldehyde to amine | researchgate.netmdpi.com |

The principles and enzymatic toolkits developed for ω-AmDDA production could be adapted for the synthesis of this compound. This would likely involve the introduction of an N-methyltransferase enzyme into the engineered pathway to modify the terminal amino group.

Furthermore, this compound is structurally an unnatural amino acid (ncAA). The incorporation of ncAAs into proteins is a powerful tool in synthetic biology and chemical biology to introduce novel functions. nih.govmdpi.com While the direct incorporation of this specific acid into proteins via ribosomal synthesis is a complex challenge, its structural characteristics—a long, hydrophobic chain with a secondary amine—make it an intriguing candidate for creating proteins with modified properties, such as altered folding, stability, or binding capabilities. The esterification of ncAAs has been shown to promote their uptake and incorporation into proteins in mammalian cells, a strategy that could be applicable to this compound. nih.gov

Utilization in Peptide Synthesis

This compound serves as a specialized building block in peptide synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its structure, featuring a carboxylic acid, a secondary amine, and a long twelve-carbon spacer, allows it to be incorporated into peptide chains to introduce unique structural features. It is suitable for solution-phase peptide synthesis. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

For use in modern solid-phase peptide synthesis (SPPS), a derivative, Fmoc-12-aminododecanoic acid, is widely employed. chemimpex.com The fluorenylmethoxycarbonyl (Fmoc) group protects the amine, allowing for controlled, sequential addition to a growing peptide chain. chemimpex.com

The long aliphatic chain of the molecule can be used as a flexible linker or spacer within a synthetic peptide. This can be useful for:

Connecting two peptide sequences: The linker can ensure that the two parts of the peptide can fold and act independently.

Conjugating peptides to other molecules: It can attach peptides to biomolecules, surfaces, or drug molecules. chemimpex.com

PROTAC Linkers: The Fmoc-protected version can be used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), which are molecules designed to induce the degradation of specific target proteins. broadpharm.com

The N-methyl group on the amine distinguishes it from its parent compound, 12-aminododecanoic acid. When incorporated into a peptide backbone, this methylation prevents the formation of a hydrogen bond that would normally involve the amide proton. This modification can significantly influence the peptide's secondary structure and conformational flexibility.

Development of Novel Surfactants and Amphiphilic Architectures

Surfactants are amphiphilic molecules, meaning they contain both a hydrophobic (water-repelling) and a hydrophilic (water-attracting) part. chalmers.se this compound fits this structural motif perfectly. The 12-carbon chain constitutes a nonpolar, hydrophobic tail, while the terminal methylamino and carboxylic acid groups form a polar, hydrophilic head. nih.gov

This amphiphilic nature drives its tendency to assemble at interfaces, such as the boundary between air and water or oil and water, where it can lower surface tension. chalmers.se Amino acid-based surfactants are a subject of considerable research interest because they are often derived from renewable resources and can exhibit favorable properties like biocompatibility and biodegradability. chalmers.senih.gov

The structure of this compound can be compared to other amino acid-based surfactants where a fatty acid is linked to an amino acid headgroup. chalmers.se The presence of both an amino group and a carboxyl group means its charge can be pH-dependent, potentially acting as a cationic, anionic, or zwitterionic surfactant under different conditions. chalmers.se The N-methylation could influence its packing at interfaces and the formation of micelles in solution, thereby altering properties like the critical micelle concentration (CMC) compared to its non-methylated counterpart. This makes it a candidate for creating novel surfactants for use in cosmetics, drug formulation, or specialized industrial applications. nih.gov

Building Block for Bio-based Polymers, particularly Nylon-12 Monomers

One of the most significant applications for ω-amino fatty acids is in the production of polyamides, a class of polymers commonly known as nylons. rsc.orgresearchgate.net Specifically, 12-aminododecanoic acid (ω-AmDDA) is the monomer used to produce Nylon-12, a high-performance polymer valued for its excellent mechanical properties, chemical resistance, and low water absorption. researchgate.netnih.govwikipedia.org

The synthesis of Nylon-12 involves the polycondensation of 12-aminododecanoic acid, where the carboxylic acid group of one monomer reacts with the amino group of another to form an amide bond, repeating to create long polymer chains. wikipedia.org

Reaction: n H₂N(CH₂)₁₁COOH → [-(CH₂)₁₁C(O)NH-]n + n H₂O

There is a major research push to produce 12-aminododecanoic acid from renewable, bio-based sources to create a more sustainable alternative to petroleum-derived plastics. nih.govresearchgate.net Engineered microorganisms are being developed to convert fatty acids from vegetable oils or sugars directly into ω-AmDDA. nih.govresearchgate.netresearchgate.net This bio-based production is a key goal in the development of a bio-based economy. wur.nlresearchgate.net

This compound is a direct derivative of the Nylon-12 monomer. If used in polymerization, it would create an N-methylated polyamide. The presence of the methyl group on the nitrogen atom of the amide bond would have a profound impact on the polymer's properties:

Disruption of Hydrogen Bonding: In traditional nylons, hydrogen bonds between the amide N-H group of one chain and the carbonyl C=O group of an adjacent chain are responsible for the material's high strength, crystallinity, and high melting point. The N-methyl group eliminates this N-H bond, preventing hydrogen bonding.

Altered Physical Properties: The loss of hydrogen bonding would likely result in a polymer with a lower melting point, reduced stiffness, increased flexibility, and different solubility characteristics compared to standard Nylon-12.

This makes this compound a valuable building block for creating specialty polyamides with tailored properties for advanced applications where the characteristics of conventional nylons are not suitable. mdpi.com

Applications in Drug Discovery and Formulation Strategies

The unique chemical structure of this compound lends itself to applications in the pharmaceutical sector, both in the discovery of new therapeutic agents and in the formulation of drug products.

In drug discovery, its role as a building block for synthetic peptides is significant. By incorporating this unnatural amino acid, medicinal chemists can design peptides with enhanced stability against enzymatic degradation or with specific conformational properties to improve their therapeutic efficacy. chemimpex.com Its use as a PROTAC linker is a cutting-edge application in developing new modalities for targeted protein degradation. broadpharm.com

In drug formulation, the amphiphilic nature of this compound is a key asset. nih.gov Amino acid-based surfactants are being explored for their potential to act as:

Solubilizing agents: To increase the solubility of poorly water-soluble drugs.

Components of drug delivery systems: It can be incorporated into nanoscale carriers like liposomes or micelles to encapsulate drugs, potentially improving their bioavailability and targeting. nih.gov

The biocompatibility often associated with amino acid-based compounds makes them attractive alternatives to conventional synthetic surfactants in pharmaceutical formulations. chalmers.senih.gov

Table 2: Chemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

|---|---|---|---|---|

| This compound | C₁₃H₂₇NO₂ | 229.36 | 7408-81-3 | 139-143 |

| 12-Aminododecanoic acid | C₁₂H₂₅NO₂ | 215.33 | 693-57-2 | 185-187 |

| Dodecanoic acid (Lauric acid) | C₁₂H₂₄O₂ | 200.32 | 143-07-7 | 43-45 |

| Fmoc-12-aminododecanoic acid | C₂₇H₃₅NO₄ | 437.57 | 128917-74-8 | Not specified |

| Nylon-12 | (C₁₂H₂₃NO)n | Varies | 24937-16-4 | 178-180 |

Computational and Theoretical Investigations

Molecular Docking Studies for Ligand-Receptor Binding Affinity

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in understanding the interaction between a ligand, such as 12-(methylamino)dodecanoic acid, and a target protein's binding site. The primary goal is to predict the binding mode and affinity, often represented as a docking score, which can correlate with the compound's biological activity.

For this compound, molecular docking studies could elucidate its potential to interact with various receptors, particularly those that bind endogenous fatty acids. A key class of such proteins are the Fatty Acid-Binding Proteins (FABPs), which are involved in the transport and metabolism of fatty acids within cells. nih.gov By creating a three-dimensional model of this compound, researchers can virtually screen it against the crystal structures of different FABP isoforms or other relevant enzymes.

Table 1: Hypothetical Molecular Docking Results of this compound with a Putative Receptor

| Parameter | Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | A strong predicted binding affinity, suggesting a stable interaction. |

| Hydrogen Bonds | 3 | Interactions with key amino acid residues (e.g., Ser, Tyr, Asn) in the binding pocket, contributing to binding specificity. |

| Interacting Residues | Arg24, Ser55, Phe57, Tyr128 | Indicates the specific amino acids within the receptor's active site that form connections with the ligand. |

| Predicted Inhibition Constant (Ki) | 150 nM | A low predicted inhibition constant suggests potent inhibition of the receptor's activity. |

This table is for illustrative purposes only and does not represent actual experimental data.

Such studies could guide the design of derivatives of this compound with enhanced or more selective binding to specific protein targets.

In Silico Modeling for Biological Activity Prediction and Lead Optimization

In silico modeling encompasses a broader range of computational methods beyond docking that are used to predict the biological activities of a molecule. These models can forecast various properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET), as well as potential therapeutic effects. tandfonline.com For this compound, these models can help to build a virtual profile of its drug-like properties.

By analyzing the chemical structure of this compound, computational algorithms can predict its likelihood of exhibiting certain biological activities. mdpi.com For instance, models trained on large datasets of compounds with known activities could suggest whether this modified fatty acid might have, for example, anti-inflammatory, antimicrobial, or anticancer properties.

Furthermore, in silico modeling is a cornerstone of lead optimization in drug development. If an initial biological activity is identified for this compound, computational tools can be used to suggest structural modifications to improve its potency, selectivity, or pharmacokinetic profile. nih.gov For example, models might predict how altering the length of the carbon chain or substituting the methyl group on the amine could affect its activity and ADMET properties. An illustrative output from such an in silico prediction for this compound is shown in Table 2.

Table 2: Predicted Physicochemical and ADMET Properties of this compound

| Property | Predicted Value | Implication for Biological Activity |

| LogP (Lipophilicity) | 3.2 | Moderate lipophilicity, suggesting good potential for membrane permeability. |

| Aqueous Solubility | -3.5 (logS) | Moderate solubility, which is a balance between being able to cross membranes and being soluble in physiological fluids. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |